N-cyclohexyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, commonly known as CCT251545, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of triazole-based compounds that have been extensively studied for their biological activities. CCT251545 has shown promising results in various preclinical studies, making it a potential candidate for drug development.
Scientific Research Applications
- CTF has demonstrated promising anticancer potential. Researchers have explored its effects on cancer cell lines, including inhibition of proliferation and induction of apoptosis. Mechanistic studies suggest that CTF interferes with cell cycle progression and disrupts signaling pathways crucial for cancer cell survival .
- Investigations into CTF’s antiviral activity have revealed its ability to inhibit viral replication. It has shown efficacy against RNA viruses, including influenza and hepatitis C. The compound’s unique triazole-furan scaffold may play a role in disrupting viral enzymes or host-virus interactions .
- CTF exhibits neuroprotective properties, making it relevant for neurodegenerative diseases. Studies have explored its impact on oxidative stress, mitochondrial function, and neuronal survival. Researchers speculate that CTF modulates key pathways involved in neuroprotection .
- The GABA A receptor is crucial for inhibitory neurotransmission. CTF has been investigated as a potential modulator of GABA A receptors, affecting neuronal excitability and anxiety-related behaviors. Its unique structure may contribute to selective binding to specific receptor subunits .
- CTF has been evaluated for its gastroprotective effects. Animal studies suggest that it reduces gastric lesions induced by ulcerogenic agents. Researchers attribute this activity to its anti-inflammatory and antioxidant properties .
- CDKs regulate cell cycle progression, and aberrant CDK activity is associated with cancer. CTF has been explored as a CDK inhibitor, potentially disrupting cell cycle checkpoints and inhibiting tumor growth .
Anticancer Activity
Antiviral Properties
Neuroprotective Effects
GABA A Receptor Modulation
Antiulcer Activity
Cyclin-Dependent Kinase (CDK) Inhibition
properties
IUPAC Name |
N-cyclohexyl-5-(furan-2-yl)-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(20-14-8-3-1-4-9-14)17-18(16-12-7-13-25-16)23(22-21-17)15-10-5-2-6-11-15/h2,5-7,10-14H,1,3-4,8-9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCHWAYTGQNBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.